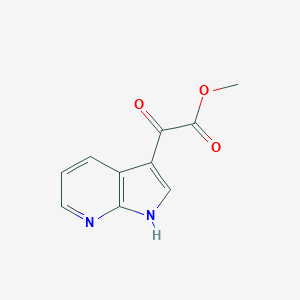
Methyl 7-azaindole-3-glyoxylate
Cat. No. B015997
Key on ui cas rn:
357263-49-1
M. Wt: 204.18 g/mol
InChI Key: LXGPNHJNIRDJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08455645B2
Procedure details


A mixture of oxo-(1H-pyrrolo[2,3-b]-pyridine-3-yl)-acetic acid methyl ester (0.300 g, 1.47 mmol) is refluxed in hydrazine monohydrate (10 mL) for 1 hour to give a solution. KOH pellets (0.300 g, 5.35 mmol) are added and reflux is continued for 1 hour. The reaction mixture is evaporated to dryness in vacuo. To the residue is added dry MeOH (10 mL) and the solution is cooled in an ice bath. Concentrated H2SO4 (0.5 mL) is carefully added and the reaction mixture is refluxed at 80° C. for 1 hour. The reaction mixture is evaporated to dryness in vacuo, then partitioned between saturated NaHCO3 aqueous and EtOAc. The EtOAc layer is separated and the aqueous phase is extracted with a further portion of EtOAc. The organics are combined, dried (Na2SO4) and evaporated in vacuo. The crude product is purified by flash chromatography with a pre-packed Isolute™ silica column, eluting with 1:8 EtOAc/iso-hexane-neat EtOAc gradient to afford (1H-pyrrolo[2,3-b]pyridine-3-yl)-acetic acid methyl ester; MH+=191.
Quantity
0.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4](=O)[C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.[OH-].[K+]>O.NN>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C1=CNC2=NC=CC=C21)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated to dryness in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue is added dry MeOH (10 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated H2SO4 (0.5 mL) is carefully added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between saturated NaHCO3 aqueous and EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The EtOAc layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with a further portion of EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by flash chromatography with a pre-packed Isolute™ silica column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:8 EtOAc/iso-hexane-neat EtOAc gradient
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=CNC2=NC=CC=C21)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
